molecular formula C10H14ClN3O3S B2996810 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide CAS No. 2411221-80-0

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide

Cat. No. B2996810
CAS RN: 2411221-80-0
M. Wt: 291.75
InChI Key: ZDWUCTFALGMGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide, also known as CP-690,550, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have anti-inflammatory and immunosuppressive properties.

Mechanism Of Action

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide is a selective inhibitor of JAK3, which is a member of the JAK family of kinases. JAK3 is involved in the signaling pathway of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide can block the signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in inflammation and immune response in various diseases.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It can reduce the levels of various cytokines, including IL-6, IL-17, and tumor necrosis factor-alpha (TNF-alpha), which are involved in the immune response and inflammation. It can also reduce the activation and proliferation of T cells and B cells, which play a critical role in various autoimmune diseases. 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide has been shown to have a good safety profile and is well-tolerated in clinical trials.

Advantages And Limitations For Lab Experiments

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide has several advantages for lab experiments, including its potency, selectivity, and good safety profile. It can be used in various in vitro and in vivo models to study the role of JAK3 signaling in various diseases. However, there are also some limitations to its use in lab experiments. 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide is a small molecule inhibitor and may have off-target effects on other kinases. It may also have limited efficacy in certain diseases, and its long-term safety profile is still being studied.

Future Directions

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide has shown promising results in various preclinical and clinical studies, and there are several future directions for its development. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide has also been studied in the context of organ transplantation and has shown potential as an immunosuppressive agent. Future studies may also focus on the development of more selective JAK inhibitors with fewer off-target effects. Overall, 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide has significant potential as a therapeutic agent for various diseases and warrants further research.

Synthesis Methods

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide is synthesized through a multi-step process that involves the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with pyridine-2-sulfonamide in the presence of a base to form the intermediate product. The intermediate is then treated with thionyl chloride to form the final product, 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide. The synthesis method has been optimized to produce high yields of the product and has been used in various research studies.

Scientific Research Applications

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and immunosuppressive effects by inhibiting the JAK signaling pathway. The JAK pathway is involved in the activation of various cytokines and growth factors that play a critical role in the immune response. By inhibiting this pathway, 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide can reduce inflammation and prevent tissue damage in various diseases.

properties

IUPAC Name

2-chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3S/c1-8(11)10(15)13-6-7-18(16,17)14-9-4-2-3-5-12-9/h2-5,8H,6-7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWUCTFALGMGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)NC1=CC=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide

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